molecular formula C21H14ClIN2O2 B5169910 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

カタログ番号 B5169910
分子量: 488.7 g/mol
InChIキー: ZGZSMQGVMOQVGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was first synthesized in 2007 and has since been the focus of numerous scientific studies.

作用機序

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide works by selectively inhibiting Aurora A kinase. This protein is overexpressed in many types of cancer and plays a critical role in cell division. Inhibition of Aurora A kinase results in mitotic spindle defects, leading to cell cycle arrest and apoptosis. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been shown to be highly selective for Aurora A kinase and does not inhibit other kinases.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a wide range of tumor cell lines, including breast, lung, colon, and prostate cancer. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

実験室実験の利点と制限

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide in lab experiments is its high selectivity for Aurora A kinase. This allows for more precise targeting of cancer cells, reducing the risk of off-target effects. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

Future research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide could focus on several areas. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide treatment. Finally, future research could focus on the combination of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide with other cancer therapies to improve treatment outcomes.
Conclusion:
In conclusion, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide is a small molecule inhibitor that has shown promise in cancer treatment. Its high selectivity for Aurora A kinase makes it a promising candidate for targeted cancer therapy. Future research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide could focus on the development of more potent and selective inhibitors, the identification of biomarkers for treatment response, and the combination of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide with other cancer therapies.

合成法

The synthesis method for N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in the presence of triethylamine to give the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide.

科学的研究の応用

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been extensively studied for its potential in cancer treatment. It is a selective inhibitor of Aurora A kinase, a protein that is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division and is essential for the proper functioning of mitotic spindle assembly. Inhibition of Aurora A kinase has been shown to result in mitotic spindle defects, leading to cell cycle arrest and apoptosis.

特性

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-14(21-25-18-11-13(22)9-10-19(18)27-21)6-4-8-17(12)24-20(26)15-5-2-3-7-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSMQGVMOQVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。